molecular formula C11H14Cl2FN B6164370 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride CAS No. 1004618-94-3

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride

Cat. No. B6164370
CAS RN: 1004618-94-3
M. Wt: 250.1
InChI Key:
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Description

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride (4-CFPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperidine family of compounds and has been used as a building block in the synthesis of other compounds. 4-CFPP has been studied for its potential to act as a new drug candidate, as a potential treatment for certain diseases, and for its biochemical and physiological effects. In

Scientific Research Applications

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride has been studied for its potential to act as a drug candidate. It has been tested for its ability to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. It has also been tested for its ability to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In addition, 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride has been studied for its potential to act as an anti-inflammatory agent and as a potential treatment for certain diseases, such as Huntington's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride is not fully understood. It is believed to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. It is also believed to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride has been shown to act as an anti-inflammatory agent and may have potential to be used as a treatment for certain diseases.
Biochemical and Physiological Effects
4-(4-chloro-2-fluorophenyl)piperidine hydrochloride has been studied for its potential to act as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. In addition, it has been studied for its ability to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. It has also been studied for its potential to act as an anti-inflammatory agent and as a potential treatment for certain diseases, such as Huntington's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride in laboratory experiments include its high yield of product and its efficient synthesis method. Additionally, it has been studied extensively for its potential to act as a drug candidate and as a potential treatment for certain diseases. The main limitation of using 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride in laboratory experiments is that its mechanism of action is not fully understood and its effects on the body are not known.

Future Directions

There are a number of potential future directions for 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride research. These include further studies to determine its mechanism of action, to identify its effects on the body, and to explore its potential to act as a drug candidate or a potential treatment for certain diseases. Additionally, further studies could be conducted to explore the potential of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride to act as an anti-inflammatory agent. Additionally, further studies could be conducted to explore the potential of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride to act as an inhibitor of other enzymes or receptors. Finally, further studies could be conducted to explore the potential of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride to act as a building block for the synthesis of other compounds.

Synthesis Methods

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride can be synthesized from the reaction of 4-chloro-2-fluorobenzaldehyde and piperidine. The reaction is catalyzed by piperidine hydrochloride and yields 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride in a two-step process. The first step involves the condensation of the two reactants in the presence of piperidine hydrochloride to form an intermediate. This intermediate is then oxidized in the second step to form the desired product. This method of synthesis has been demonstrated to be efficient, yielding high yields of 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride with minimal by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride involves the reaction of 4-chloro-2-fluoroaniline with piperidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "Piperidine", "Hydrochloric acid" ], "Reaction": [ "4-chloro-2-fluoroaniline is reacted with piperidine in the presence of a suitable solvent and a catalyst such as palladium on carbon to obtain 4-(4-chloro-2-fluorophenyl)piperidine.", "The resulting product is then treated with hydrochloric acid to obtain 4-(4-chloro-2-fluorophenyl)piperidine hydrochloride.", "The product can be purified by recrystallization or other suitable methods." ] }

CAS RN

1004618-94-3

Product Name

4-(4-chloro-2-fluorophenyl)piperidine hydrochloride

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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